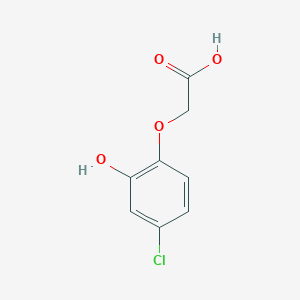
2-Chloro-3'-iodobenzophenone
Übersicht
Beschreibung
2-Chloro-3’-iodobenzophenone, also known as CIBP, is a chemical compound that has been widely studied for its potential applications in various fields of research and industry1. It has a molecular formula of C13H8ClIO and a molecular weight of 342.56 g/mol12.
Synthesis Analysis
The synthesis of 2-Chloro-3’-iodobenzophenone and related compounds has been a subject of research. For instance, a series of novel 2-chloro-3-(1 H-benzo[d]imidazol-2-yl)quinoline derivatives were designed and synthesized as antitumor agents3.Molecular Structure Analysis
The molecular structure of 2-Chloro-3’-iodobenzophenone comprises of a benzophenone core with a chlorine atom substituted at the 2-position and an iodine atom at the 3’-position1.
Chemical Reactions Analysis
Specific chemical reactions involving 2-Chloro-3’-iodobenzophenone are not readily available in the search results. However, it’s worth noting that chloro and iodo groups in aromatic compounds are often involved in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
2-Chloro-3’-iodobenzophenone has a molecular formula of C13H8ClIO and a molecular weight of 342.56 g/mol12. Further details about its physical and chemical properties such as melting point, boiling point, and density are not readily available in the search results.Wissenschaftliche Forschungsanwendungen
Oxidative Dearomatization in Organic Synthesis
2-Chloro-3'-iodobenzophenone may have potential applications in oxidative dearomatization processes. A study by Quideau et al. (2005) discussed the use of λ3- and λ5-iodane-mediated phenylation and oxygenation in organic synthesis. This kind of reaction could be relevant to the use of 2-Chloro-3'-iodobenzophenone, especially in the synthesis of cyclohexa-2,4-dienone derivatives and ortho-quinol imines.
Iodinated Disinfection Byproduct Formation
The compound might be involved in the formation of iodinated disinfection byproducts (I-DBPs) during household cooking processes, as suggested by the work of Pan et al. (2016). In their study, chloramine in tap water reacted with iodide in iodized table salt, leading to hypoiodous acid, which can react with natural organic matter to form I-DBPs, including various iodinated phenolic compounds.
Electrophilic Cyclization in Chemical Synthesis
2-Chloro-3'-iodobenzophenone could potentially be used in electrophilic cyclization processes. Schumacher et al. (2010) demonstrated the synthesis of 2,3-dihydroselenophenes via electrophilic cyclization using iodine-based electrophiles. This methodology could be adapted for compounds like 2-Chloro-3'-iodobenzophenone.
Formation of Disinfection By-Products
2-Chloro-3'-iodobenzophenone might be involved in the formation of various disinfection by-products. A study by Sun et al. (2019) showed that benzophenone-type UV filters like 2,4-Dihydroxybenzophenone can transform during chlorination disinfection, forming various by-products including chlorobenzoquinone and phenyl benzoquinones.
Safety And Hazards
Specific safety and hazard information for 2-Chloro-3’-iodobenzophenone is not readily available in the search results. It’s always recommended to handle chemical compounds with appropriate safety measures.
Zukünftige Richtungen
The future directions of 2-Chloro-3’-iodobenzophenone research are not explicitly mentioned in the search results. However, given its potential applications in various fields of research and industry1, it’s likely that further studies will continue to explore its properties and potential uses.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-(3-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKNAKJVJIRYRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600258 | |
| Record name | (2-Chlorophenyl)(3-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3'-iodobenzophenone | |
CAS RN |
890098-15-4 | |
| Record name | (2-Chlorophenyl)(3-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine](/img/structure/B1611896.png)











